[2-(3-Cyclohexenyl)ethyl]triethoxysilane
CAS No.: 35754-77-9
Cat. No.: VC3966806
Molecular Formula: C14H28O3Si
Molecular Weight: 272.45 g/mol
* For research use only. Not for human or veterinary use.
![[2-(3-Cyclohexenyl)ethyl]triethoxysilane - 35754-77-9](/images/structure/VC3966806.png)
Specification
CAS No. | 35754-77-9 |
---|---|
Molecular Formula | C14H28O3Si |
Molecular Weight | 272.45 g/mol |
IUPAC Name | 2-cyclohex-3-en-1-ylethyl(triethoxy)silane |
Standard InChI | InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3 |
Standard InChI Key | AOFBJTGHSYNINY-UHFFFAOYSA-N |
SMILES | CCO[Si](CCC1CCC=CC1)(OCC)OCC |
Canonical SMILES | CCO[Si](CCC1CCC=CC1)(OCC)OCC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₄H₂₈O₃Si, with a molecular weight of 272.45–272.46 g/mol . Its structure features a triethoxysilane (-Si(OCH₂CH₃)₃) group bonded to a 2-(3-cyclohexenyl)ethyl chain. The cyclohexene ring introduces unsaturation, enabling participation in cycloaddition or electrophilic addition reactions, while the silane group facilitates hydrolysis and condensation.
Physical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Density | 0.948 g/mL (20°C) | |
Refractive Index (n²⁰/D) | 1.444–1.451 | |
Boiling Point | 295°C (760 mmHg) | |
Flash Point | 120–133°C | |
Hydrolytic Sensitivity | Reacts slowly with moisture |
The compound exists as a colorless liquid at room temperature, with a melting point below 0°C . Its hydrolytic sensitivity necessitates storage in anhydrous conditions to prevent premature silanol formation .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Chlorination: 3-Cyclohexene-1-methanol reacts with chloroethane to form 2-(3-cyclohexenyl)ethyl chloride .
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Silane Functionalization: The chloride intermediate undergoes nucleophilic substitution with triethoxysilane in the presence of a base (e.g., triethylamine) to yield the final product .
Reaction conditions are carefully controlled to minimize side reactions, such as oligomerization of the silane group. Solvents like toluene or hexane are employed, and temperatures are maintained between 50–80°C .
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors, which enhance yield (typically >85%) and purity (>97%). Key challenges include managing exothermic reactions during silane functionalization and ensuring efficient removal of hydrogen chloride byproducts .
Chemical Reactivity and Functional Applications
Hydrolysis and Condensation
The triethoxysilane group hydrolyzes in the presence of moisture, forming silanol (-SiOH) intermediates that condense into siloxane (-Si-O-Si-) networks. This reactivity underpins its role as a coupling agent in:
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Adhesives and Coatings: Enhances adhesion between organic polymers (e.g., epoxy resins) and inorganic substrates (glass, metals) by forming covalent bonds. A study demonstrated a 40% increase in shear strength for epoxy composites modified with this silane.
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Sol-Gel Materials: Facilitates the synthesis of hybrid organic-inorganic gels with tailored porosity. Compared to methyltriethoxysilane, this compound reduces gelation time from 60 days to 7 days, producing transparent silica networks.
Cyclohexene Functionalization
The unsaturated cyclohexene ring participates in Diels-Alder reactions, enabling post-synthetic modification. For example, reaction with maleic anhydride yields adducts used in thermoplastic elastomers .
Comparative Analysis with Related Silanes
Performance in Surface Modification
The cyclohexene moiety confers distinct advantages over conventional silanes:
Silane | Gelation Time (Days) | Adhesion Strength (MPa) |
---|---|---|
Methyltriethoxysilane | 60 | 12.3 |
[2-(3-Cyclohexenyl)ethyl]triethoxysilane | 7 | 17.8 |
Vinyltrimethoxysilane | 30 | 14.5 |
Data adapted from composite studies.
Structural Analogues
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[2-(3,4-Epoxycyclohexyl)ethyl]methyldimethoxysilane: The epoxy group enhances crosslinking in coatings but reduces hydrolytic stability .
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Trimethoxyvinylsilane: Faster hydrolysis but limited compatibility with non-polar polymers .
Environmental and Regulatory Aspects
Ecotoxicology
While comprehensive data are lacking, the compound’s persistence in soil and affinity for organic matter raises concerns about bioaccumulation . Regulatory frameworks in the EU and U.S. classify it as an irritant, mandating hazard labeling (GHS07, GHS05) .
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